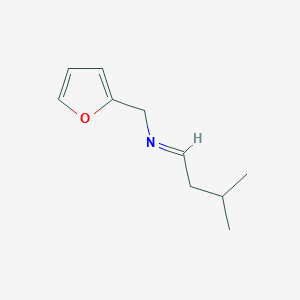

2-Furfuryl-N-(3-methylbutylidene)amine

Description

Significance of Imine Derivatives in Chemical Synthesis

Imines, or Schiff bases, are compounds characterized by a carbon-nitrogen double bond (C=N). wikipedia.orgchemistrysteps.com They are fundamental intermediates in organic synthesis, primarily because the C=N group can act as an electrophile, making it susceptible to attack by nucleophiles. chemistrysteps.comnih.gov This reactivity is central to the construction of more complex molecules.

The formation of an imine typically occurs through the condensation reaction of a primary amine with an aldehyde or a ketone. byjus.comlibretexts.org This reversible reaction often requires mildly acidic conditions and the removal of water to drive the equilibrium toward the product. chemistrysteps.comnih.gov

The significance of imines stems from their role as versatile building blocks:

Synthesis of Nitrogen-Containing Heterocycles: Imines are crucial precursors for synthesizing a wide array of nitrogen-containing cyclic compounds, which are prevalent in pharmaceuticals and natural products. wikipedia.orgbyjus.com Reactions like the Povarov reaction (an aza-Diels-Alder reaction) use imines to create quinoline (B57606) derivatives. wikipedia.orgnih.gov

Carbon-Carbon Bond Formation: In reactions such as the Staudinger synthesis, imines react with ketenes to form β-lactams, a core structure in many antibiotic drugs. wikipedia.org They are also used in Aza-Baylis-Hillman reactions to form allylic amines. wikipedia.org

Coordination Chemistry: The nitrogen atom in the imine group can coordinate with metal ions, making imines effective ligands in coordination chemistry and catalysis. wikipedia.org

General Organic Synthesis: Imines serve as vital intermediates for producing various organic compounds, including amines (via reduction) and other functionalized molecules. byjus.com

The Furan (B31954) Moiety as a Renewable Chemical Feedstock

The furan ring in 2-Furfuryl-N-(3-methylbutylidene)amine originates from furfural (B47365), a key platform chemical derived from renewable biomass. biomassmagazine.comresearchgate.net This positions furan-based compounds as a sustainable alternative to traditional petroleum-derived feedstocks, addressing growing concerns about environmental impact and resource depletion. umass.edubohrium.com

Furfural is produced through the acid-catalyzed dehydration of pentose (B10789219) sugars (like xylose), which are abundant in the hemicellulose fraction of agricultural residues such as corncobs, oat hulls, and bagasse. biomassmagazine.combritannica.com The availability of these non-food biomass sources makes furfural an economically viable and environmentally friendly starting material. researchgate.net

From furfural, a diverse range of valuable chemicals can be synthesized:

Furfuryl alcohol: Produced by the hydrogenation of furfural, it is a major derivative used in the production of resins, cements, and other polymers. researchgate.netbritannica.com

Tetrahydrofuran (B95107) (THF): An important industrial solvent, THF can be produced from furfural. biomassmagazine.com

Furoic acid: The oxidation of furfural yields furoic acid, which is used as a bactericide and preservative, with its esters finding use in perfumes and flavorings. researchgate.netbritannica.com

The transition toward using biomass-derived platform chemicals like furfural is a central tenet of the modern biorefinery concept, aiming to create a sustainable chemical industry. bohrium.comrsc.org

Structural Context of this compound within Furfuryl-Derived Compounds

This compound belongs to the broad class of furfuryl-derived compounds. Its synthesis involves the reaction of furfurylamine (B118560) with 3-methylbutanal (B7770604) (isovaleraldehyde).

Structurally, it is composed of two key parts:

The Furfuryl Group: This consists of a furan ring attached to a methylene (B1212753) (-CH2-) bridge. This part of the molecule is derived from furfurylamine.

The N-(3-methylbutylidene) Group: This is the imine portion formed from the reaction of the amine with 3-methylbutanal.

Furfurylamine itself is a significant derivative of furfural, typically produced via reductive amination. guidechem.com It serves as an important intermediate in the synthesis of pharmaceuticals, such as the diuretic furosemide, as well as agrochemicals and corrosion inhibitors. guidechem.comresearchgate.net The compound this compound is an example of how the primary amine functionality of furfurylamine can be further modified to create new molecules with potentially different chemical properties and applications. It is recognized as a flavoring agent, highlighting its presence in specialized chemical applications. thegoodscentscompany.com

Structural and Identifier Information

| Identifier | Value |

|---|---|

| IUPAC Name | N-(furan-2-ylmethyl)-3-methylbutan-1-imine nih.gov |

| InChI | InChI=1S/C10H15NO/c1-9(2)5-6-11-8-10-4-3-7-12-10/h3-4,6-7,9H,5,8H2,1-2H3 nih.gov |

| Canonical SMILES | CC(C)CC=NC[C]1=CC=CO1 |

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-methylbutan-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(2)5-6-11-8-10-4-3-7-12-10/h3-4,6-7,9H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIKHMGQIAQRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=NCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271752 | |

| Record name | N-(3-Methylbutylidene)-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35448-30-7 | |

| Record name | N-(3-Methylbutylidene)-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35448-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furfuryl-N-(3-methylbutylidene)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035448307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methylbutylidene)-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furfuryl-N-(3-methylbutylidene)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Furfuryl N 3 Methylbutylidene Amine and Analogous Imine Structures

Condensation Reactions for Schiff Base Formation

The most direct route to imine synthesis is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). This reversible reaction is a cornerstone of organic chemistry for forming Schiff bases. operachem.com To achieve high yields, the equilibrium of the reaction must be shifted toward the product, typically by removing the water formed as a byproduct. operachem.com

While 2-Furfuryl-N-(3-methylbutylidene)amine is synthesized from furfurylamine (B118560) and an aldehyde, a related pathway involves the reaction of furfuraldehyde derivatives with various primary amines. This general method highlights the versatility of furan-based aldehydes as building blocks. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate which then dehydrates to form the imine. Acid catalysis is often employed to enhance the electrophilicity of the carbonyl group and facilitate the dehydration step. operachem.com

The specific synthesis of this compound involves the direct condensation of furfurylamine with 3-methylbutanal (B7770604) (isovaleraldehyde). nih.govthegoodscentscompany.com This reaction is a classic example of Schiff base formation where the primary amino group of furfurylamine reacts with the carbonyl group of the aldehyde. usda.govusda.gov

The reaction is typically acid-catalyzed and involves the removal of water to drive the reaction to completion. operachem.comusda.gov The formation of the difurfuryl diamine product is believed to occur via a pathway where furfurylamine first reacts with the aldehyde to create a furylcarbinol intermediate. usda.gov This intermediate then reacts with a second molecule of furfurylamine, leading to the final diamine product through the loss of a water molecule. usda.gov

| Reactant 1 | Reactant 2 | Catalyst | Key Strategy | Product Type |

| Furfurylamine | Aldehyde (e.g., 3-methylbutanal) | Acid (e.g., HCl) | Water Removal | Imine (Schiff Base) |

| Furfuraldehyde | Primary Amine | Acid | Water Removal | Imine (Schiff Base) |

Reductive Amination Pathways

Reductive amination provides an alternative, indirect route to synthesizing the target imine, often starting from a more fundamental precursor like furfural (B47365). This pathway involves the formation of the key intermediate, furfurylamine, which is then used in a subsequent imine formation step.

Furfurylamine, a crucial primary amine and a key precursor for the title compound, is efficiently synthesized from biomass-derived furfural. taylorfrancis.comresearchgate.netsandermanpub.net The catalytic reductive amination of furfural using ammonia (B1221849) (as the nitrogen source) and hydrogen (as the reducing agent) is a prominent method. taylorfrancis.comrsc.org This process is a green and sustainable approach to producing primary amines. sciopen.com

A variety of heterogeneous catalysts have been developed for this transformation, including both noble metals (like Rh, Ru, Pd) and non-noble metals (like Ni, Co). researchgate.netsandermanpub.net The choice of catalyst and support material significantly influences the reaction's efficiency and selectivity towards furfurylamine. taylorfrancis.com For instance, a Rh/Al2O3 catalyst can achieve a high selectivity of approximately 92% for furfurylamine at 80 °C. rsc.org Non-noble metal catalysts, such as Raney Ni and Ni/SiO2, have also shown excellent performance, with yields reaching up to 96.3% and 98%, respectively, under optimized conditions. sandermanpub.netsciopen.com These catalysts are often favored due to their lower cost. sandermanpub.net

The reaction is believed to proceed through an imine intermediate formed from furfural and ammonia, which is then hydrogenated to furfurylamine. rsc.org

| Catalyst | Support | Temperature (°C) | H2 Pressure (MPa) | Furfurylamine Yield/Selectivity | Reference |

| Raney Ni | - | 130 | 2.0 | 96.3% Selectivity | sandermanpub.net |

| Ni/SiO2 | SiO2 | - | - | ~98% Yield | researchgate.netsciopen.com |

| Rh/Al2O3 | Al2O3 | 80 | 2.0 | ~92% Selectivity | rsc.org |

| Ru/Nb2O5 | Nb2O5 | 70 | - | 89% Yield | sandermanpub.net |

| Raney Co | - | 120 | 1.0 | 98.9% Yield | sandermanpub.net |

Once furfurylamine has been synthesized via reductive amination, it is reacted with a carbonyl compound like 3-methylbutanal to form the target imine, this compound. This second stage is the condensation reaction described previously (Section 2.1.2).

Sustainable and Green Chemistry Approaches in Imine Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for synthesizing imines. purkh.comrsc.org These approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption. purkh.com

Key advancements in green imine synthesis include:

Use of Greener Solvents : Replacing traditional volatile organic solvents with more sustainable alternatives. Supercritical carbon dioxide (sc-CO₂), for example, has been used as both a solvent and a promoter for imine synthesis, offering a non-toxic and easily removable medium. chemistryviews.org Water is also explored as a green solvent. researchgate.net

Catalyst Innovation : Developing highly efficient and recyclable catalysts to minimize waste. purkh.com This includes biocatalysis, where enzymes like amine transaminases (ATAs) are used for the amination of furfural derivatives, offering a mild and sustainable route to furfurylamines. mdpi.comrsc.org

Energy Efficiency : Employing methods like microwave irradiation can significantly reduce reaction times from hours to minutes, thereby saving energy. organic-chemistry.org

Atom Economy : Designing synthetic routes, such as multicomponent reactions (MCRs), that maximize the incorporation of all starting materials into the final product, thus generating less waste. nih.gov

These sustainable strategies are applicable to the synthesis of this compound and its analogs, paving the way for more eco-friendly production processes. rsc.org

Biocatalytic Amination Strategies for Furfurylamine Production

The biocatalytic synthesis of furfurylamines represents a significant advancement over traditional chemical routes, which can suffer from harsh reaction conditions and the formation of byproducts. rsc.orgucl.ac.uk Transaminases (TAms) have emerged as a powerful tool for the amination of furfural and its derivatives, offering a mild and sustainable alternative. rsc.orgucl.ac.uk

Researchers have identified several transaminases that readily accept furfural derivatives as substrates. rsc.org A key advantage of this biocatalytic approach is the ability to use a variety of amine donors, moving beyond the commonly used but expensive chiral amines. rsc.orgucl.ac.uk For instance, isopropylamine (B41738) has been successfully employed as an amine donor, offering a more cost-effective and readily available option. mdpi.comresearchgate.net The use of whole-cell biocatalysts, such as recombinant E. coli cells harboring ω-transaminases, has proven effective for the complete amination of biomass-derived furfural. bohrium.comresearchgate.net

| Biocatalyst | Substrate | Amine Donor | Conversion/Yield | Reference |

|---|---|---|---|---|

| Immobilized ATA-Spo | 5-(hydroxymethyl)furfural (HMF) | Alanine | 87% | mdpi.com |

| Immobilized ATA-Spo | 5-(hydroxymethyl)furfural (HMF) | Isopropylamine | 99% | mdpi.com |

| Immobilized ATA-Spo | 2,5-diformylfuran (DFF) | Alanine | 87% | mdpi.com |

| Immobilized ATA-Spo | 2,5-diformylfuran (DFF) | Isopropylamine | 98% | mdpi.com |

| E. coli CCZU-XLS160 cells | Biomass-derived furfural | NH4Cl | >99% | nih.gov |

Utilization of Deep Eutectic Solvents and Aqueous Media

In the pursuit of greener chemical syntheses, the use of deep eutectic solvents (DESs) and aqueous media has gained considerable traction. nih.govrsc.org These solvent systems offer a more sustainable alternative to traditional volatile organic solvents. mdpi.com DESs, which are mixtures of hydrogen bond donors and acceptors, are particularly advantageous due to their low volatility, thermal stability, and tunable polarity. mdpi.com

The chemoenzymatic conversion of biomass to furfurylamine has been successfully demonstrated in a DES-water medium. nih.gov For example, a system composed of choline (B1196258) chloride and glycerol (B35011) in water has been employed for the tandem conversion of various biomass sources, such as corncob and sugarcane bagasse, into furfural, followed by the biological amination to furfurylamine. nih.gov This integrated approach, combining chemocatalysis and biocatalysis in an environmentally friendly solvent, showcases a promising strategy for the sustainable production of valuable furan-based chemicals. bohrium.comnih.gov

The synthesis of imines, the final step in forming compounds like this compound, has also been effectively carried out in aqueous media. researchgate.net While the presence of water is traditionally considered detrimental to imine formation due to hydrolysis, studies have shown that direct condensation of carbonyl compounds and amines can proceed efficiently in water without the need for a catalyst. researchgate.net This approach aligns with the principles of green chemistry by minimizing the use of hazardous solvents and simplifying the reaction setup. rsc.orgacs.org

Development of Heterogeneous Catalytic Systems for Biomass Valorization

The conversion of lignocellulosic biomass into valuable platform molecules like furfural is a critical first step in the synthesis of furfurylamine. bohrium.comnih.gov The development of robust and efficient heterogeneous catalytic systems is paramount for this transformation. These catalysts offer advantages in terms of separation, reusability, and stability.

A variety of solid acid catalysts have been explored for the dehydration of hemicellulose-derived sugars (e.g., xylan) to furfural. bohrium.com For instance, a shrimp shell-supported solid acid catalyst (Sn-DAT-SS) has been utilized in a deep eutectic solvent-water mixture to produce furfural from different biomass feedstocks, with corncob showing a yield of 52.4%. bohrium.com Another approach involves the use of sulfonated perlite (B1173460) (Sn-PL) catalysts, which have demonstrated effectiveness in converting bamboo shoot shells, corncob, and rice straw into furfural with yields ranging from 44.7% to 58.5%. bohrium.comnih.gov

Following the production of furfural, the reductive amination to furfurylamine can also be achieved using heterogeneous catalysts. rsc.orgtaylorfrancis.com Metal-supported catalysts, such as Rh/Al2O3, have shown high selectivity (around 92%) for the conversion of furfural to furfurylamine using aqueous ammonia and molecular hydrogen. rsc.org The choice of metal and support material is crucial in dictating the catalyst's activity and selectivity, minimizing side reactions such as the hydrogenation of the furan (B31954) ring. rsc.orgtaylorfrancis.com

| Catalyst | Biomass Source | Product | Yield | Reference |

|---|---|---|---|---|

| Sn-DAT-SS | Corncob | Furfural | 52.4% | bohrium.com |

| Sulfonated Sn-PL | Bamboo shoot shell, corncob, rice straw | Furfural | 44.7-58.5% | bohrium.comnih.gov |

| SO42−/SnO2–HAP | Corncob | Furfural | 59.3% | nih.gov |

| Rh/Al2O3 | Furfural (model compound) | Furfurylamine | ~92% selectivity | rsc.org |

Related Synthetic Transformations in the Context of Furfuryl and Butylidene Derivatives

The synthesis of the target imine and its analogs draws upon fundamental organic reactions that are widely used to create C=C and C=N bonds, as well as to construct heterocyclic systems.

Knoevenagel Condensation in the Synthesis of Alkylidene Systems

The Knoevenagel condensation is a versatile and widely employed method for the formation of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated carbonyl compounds. purechemistry.orgresearchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base, typically a weak amine. wikipedia.org The active methylene compound is characterized by a CH2 group flanked by two electron-withdrawing groups, which increases the acidity of its protons. purechemistry.orgwikipedia.org

The mechanism of the Knoevenagel condensation proceeds through three main steps: deprotonation of the active methylene compound to form an enolate, nucleophilic addition of the enolate to the carbonyl group of the aldehyde or ketone, and subsequent elimination of a water molecule to form the α,β-unsaturated product. purechemistry.orgscienceinfo.com This reaction is a cornerstone in the synthesis of a wide array of organic molecules, including pharmaceuticals and polymers. purechemistry.org The principles of the Knoevenagel condensation are directly relevant to the synthesis of butenylidene and other alkylidene moieties that could serve as precursors to the imine functionality in molecules analogous to this compound.

Oxidative Cyclization Reactions Leading to Related Heterocyclic Compounds

The furan ring, a key component of this compound, is itself a versatile building block in the synthesis of other heterocyclic compounds through oxidative cyclization reactions. researchgate.net These reactions can lead to the formation of a diverse range of heterocyclic scaffolds that are prevalent in natural products and medicinally important molecules. researchgate.net

For example, the oxidative coupling of furans with other heterocycles, such as indoles, can be achieved using metal catalysts like Cu(II) in the presence of an oxidant like air. rsc.orgrsc.org This type of reaction allows for the direct formation of C-C bonds between two heterocyclic rings, leading to more complex molecular architectures. rsc.org Mechanistically, these reactions can proceed through the chemoselective oxidation of one of the heterocyclic partners, followed by nucleophilic attack by the other. rsc.org While not directly involved in the synthesis of the target imine, the reactivity of the furan moiety in such transformations highlights its potential for further chemical diversification.

Reaction Mechanisms and Transformation Pathways of 2 Furfuryl N 3 Methylbutylidene Amine

Imine Reactivity in Nucleophilic and Electrophilic Reactions

The carbon-nitrogen double bond (C=N) is the defining feature of the imine functional group, and its reactivity is central to the chemical behavior of 2-Furfuryl-N-(3-methylbutylidene)amine. Imines, including the subject compound, exhibit dual reactivity, capable of acting as both electrophiles and nucleophiles.

Electrophilic Nature: The imine carbon is electrophilic, analogous to a carbonyl carbon, though generally less reactive. This electrophilicity can be significantly enhanced by protonation of the nitrogen atom with an acid, which forms a highly reactive iminium salt. This activation facilitates nucleophilic attack at the imine carbon. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard or organolithium reagents), enolates, and hydrides, can add across the C=N bond. This addition is a fundamental process for forming new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of more complex secondary amines. For instance, the Mannich reaction, a classic method for producing β-amino-carbonyl compounds, proceeds through the reaction of an enolizable carbonyl compound with an imine acting as the electrophile.

Nucleophilic Nature: The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the imine. In the presence of strong electrophiles, such as acid chlorides, the imine nitrogen can act as a nucleophile to form N-acyliminium ions. This reactivity is crucial in various multicomponent reactions where the imine participates as the nucleophilic partner.

The reactivity of the imine in this compound is also influenced by the electronic properties of its substituents—the furan (B31954) ring and the isobutyl group. The furan ring, being an electron-rich aromatic system, can influence the electronic density around the imine bond.

Hydrogenation and Reduction Chemistry of the Imine Bond

The reduction of the imine bond is a fundamental transformation that converts this compound into its corresponding secondary amine, 2-furfuryl-(3-methylbutyl)amine. This process, often part of a one-pot procedure known as reductive amination, can be achieved through several methods.

Hydride Reducing Agents: Common laboratory reagents for imine reduction include hydride donors such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Sodium borohydride (NaBH₄) is a versatile and mild reducing agent capable of reducing both im

Photochemical and Visible-Light-Mediated Reactions

While specific studies on the photochemical and visible-light-mediated reactions of this compound are not extensively documented in publicly available literature, the reactivity of its core functional groups—the furan ring and the imine bond—allows for the prediction of several potential transformation pathways. The absorption of ultraviolet (UV) or visible light can induce electronic excitation in the molecule, leading to a variety of reactions.

The photochemical behavior of furan derivatives is complex. netsci-journal.com Upon direct irradiation, furan can undergo isomerization to form "Dewar furan," a bicyclic isomer, which can then revert to the original furan or rearrange to other products like cyclopropene (B1174273) derivatives. netsci-journal.com The presence of substituents on the furan ring, such as the alkylamine group in this compound, can influence the efficiency and pathway of these photoisomerizations.

The imine (or Schiff base) functionality is also photoactive. A primary photochemical process for imines is E/Z (or cis/trans) isomerization around the carbon-nitrogen double bond. This reversible process is often efficient and can be a pathway for dissipating absorbed light energy.

Furthermore, the excited state of an imine can exhibit N-centered radical character, which can initiate a range of unique transformations. nih.gov Research on cyclopropylimines has demonstrated that photoexcitation can lead to homolytic fragmentation and subsequent radical cyclization sequences. nih.gov While this compound lacks a cyclopropyl (B3062369) group, the principle of excited-state radical reactivity could potentially lead to intramolecular cyclizations or other rearrangements if a suitable reaction partner is available within the molecule or in the reaction medium.

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. rsc.orgrsc.org Imines can be involved in these reactions in two main ways: as acceptors for radical addition or as precursors to radical anions via single-electron reduction. mdpi.com The application of visible light in the presence of a suitable photocatalyst could potentially mediate the oxidative coupling of amines to form imines. illinois.edumdpi.com

One of the well-established photoreactions involving furans is the [2+2] cycloaddition. Furan compounds with conjugated double bonds can undergo dimerization upon near-UV irradiation. researchgate.net In dilute solutions, this reaction may compete with trans-cis isomerization. researchgate.net Additionally, furans can participate as the diene component in Diels-Alder type cycloadditions, including intramolecular versions, which can be facilitated by connecting the diene and dienophile. youtube.com Theoretical studies have also explored the [3+2] cycloaddition reactions of furan-imine oxides with other molecules. rsc.orgrsc.org

The following tables summarize potential photochemical reactions based on the reactivity of analogous furan and imine compounds.

Table 1: Potential Photochemical Isomerization and Rearrangement Reactions

| Reaction Type | Reactant Moiety | Potential Products | Notes |

| E/Z Isomerization | Imine (C=N) | (E)- and (Z)-2-Furfuryl-N-(3-methylbutylidene)amine | A common, reversible process for imines upon photoexcitation. |

| Photoisomerization | Furan Ring | Dewar Furan Intermediate, Cyclopropene Derivatives | Based on the known photochemistry of furan. netsci-journal.com |

| Radical Cyclization | Excited State Imine | Novel cyclic products | Hypothetical pathway based on the N-centered radical character of excited imines. nih.gov |

Table 2: Potential Photochemical Cycloaddition Reactions

| Reaction Type | Reactant Moiety | Co-reactant | Potential Products | Notes |

| [2+2] Cycloaddition | Furan Ring | Another molecule of this compound | Dimeric cycloadduct | More likely in concentrated solutions or bulk. researchgate.net |

| [4+2] Diels-Alder Cycloaddition | Furan Ring (as diene) | A suitable dienophile | Cyclohexene-type adducts | Furan is a moderately reactive diene in such reactions. youtube.com |

| [3+2] Cycloaddition | Furan-Imine System | A suitable dipolarophile | Five-membered heterocyclic rings | Based on studies of related furan-imine oxides. rsc.orgrsc.org |

Table 3: Potential Visible-Light-Mediated Reactions

| Reaction Type | Role of Imine/Precursor | Catalyst/Conditions | Potential Transformation | Notes |

| Radical Addition | Imine as acceptor | Photocatalyst, Radical Source | α-Functionalized amine derivatives | A common strategy in modern photoredox catalysis. mdpi.com |

| Reductive Coupling | Imine as electrophile | Photocatalyst, Reductant | Dimeric amine products | Involves single-electron reduction of the imine. mdpi.com |

| Oxidative Coupling | Furfurylamine (B118560) and Isovaleraldehyde (B47997) (precursors) | Photocatalyst (e.g., TiO2), O2 | This compound | A green synthetic route to imines. mdpi.com |

It is important to emphasize that the reactions detailed above are projected based on the established photochemistry of the constituent functional groups of this compound. Experimental studies would be required to confirm which of these pathways are viable for this specific compound and to determine the reaction conditions, quantum yields, and product distributions.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Furfuryl-N-(3-methylbutylidene)amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecule's carbon-hydrogen framework can be assembled.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the furan (B31954) ring, the furfuryl methylene (B1212753) bridge, and the 3-methylbutylidene moiety.

The furan ring protons typically appear in the aromatic region of the spectrum. The proton at position 5 of the furan ring is expected to resonate at the most downfield position (around δ 7.4 ppm) due to the deshielding effect of the oxygen atom. The protons at positions 3 and 4 would appear at approximately δ 6.3 ppm and δ 6.2 ppm, respectively. rsc.org The imine proton (N=CH) is a key diagnostic signal, anticipated to be a triplet in the range of δ 7.6-8.4 ppm. rsc.org The furfuryl methylene protons (-CH₂-N=) would likely appear as a singlet or a doublet around δ 4.8 ppm. rsc.org The signals for the 3-methylbutylidene group would include a multiplet for the methine proton (-CH-), a triplet for the methylene protons adjacent to the imine, and a doublet for the two equivalent methyl groups.

Table 1: Expected ¹H NMR Chemical Shift Data for this compound

| Functional Group | Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |

| Furan Ring | H-5 | ~ 7.4 | Doublet of doublets |

| Furan Ring | H-3 | ~ 6.3 | Doublet of doublets |

| Furan Ring | H-4 | ~ 6.2 | Multiplet |

| Imine | N=CH | ~ 7.6 - 8.4 | Triplet |

| Furfuryl | -CH₂-N= | ~ 4.8 | Singlet / Doublet |

| 3-Methylbutylidene | -CH(CH₃)₂ | ~ 2.1 | Multiplet |

| 3-Methylbutylidene | -CH₂-CH=N | ~ 2.3 | Triplet |

| 3-Methylbutylidene | -CH(CH₃)₂ | ~ 0.9 | Doublet |

Note: Expected values are based on analogous structures and general chemical shift principles. Actual experimental values may vary.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The imine carbon (C=N) is particularly noteworthy, with an expected chemical shift in the highly deshielded region of δ 160-170 ppm. rsc.org The carbons of the furan ring are expected around δ 152 ppm (C2), δ 142 ppm (C5), δ 110 ppm (C4), and δ 107 ppm (C3). rsc.org The furfuryl methylene carbon (-CH₂-N=) would likely resonate around δ 55-60 ppm. The carbons of the 3-methylbutylidene group would appear in the upfield, aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shift Data for this compound

| Functional Group | Carbon Assignment | Expected Chemical Shift (δ) ppm |

| Imine | C=N | ~ 160 - 170 |

| Furan Ring | C2 | ~ 152 |

| Furan Ring | C5 | ~ 142 |

| Furan Ring | C4 | ~ 110 |

| Furan Ring | C3 | ~ 107 |

| Furfuryl | -CH₂-N= | ~ 55 - 60 |

| 3-Methylbutylidene | -CH₂-CH=N | ~ 45 |

| 3-Methylbutylidene | -CH(CH₃)₂ | ~ 28 |

| 3-Methylbutylidene | -CH(CH₃)₂ | ~ 22 |

Note: Expected values are based on analogous structures and general chemical shift principles. Actual experimental values may vary.

To confirm the assignments made in 1D NMR and to establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show correlations between the imine proton and the imine carbon, the furfuryl methylene protons and their corresponding carbon, and each aliphatic proton with its attached carbon in the 3-methylbutylidene chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₁₀H₁₅NO, the calculated monoisotopic mass is 165.115364 Da. researchgate.netacs.org An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing mixtures and identifying individual components. When a sample of this compound is injected into a GC-MS system, it is first vaporized and separated from any impurities on a chromatographic column (such as an HP-5MS column, commonly used for furan derivatives) before entering the mass spectrometer. dtu.dkyoutube.com

Upon electron ionization, the molecule will fragment in a characteristic manner. The resulting mass spectrum is a fingerprint that aids in identification. For this compound, the fragmentation is expected to be dominated by cleavage of the bond between the furfuryl group and the nitrogen atom (alpha-cleavage). This process would lead to the formation of a highly stable furfuryl cation at m/z 81, which would likely be the base peak in the spectrum. Other significant fragments would arise from the cleavage of the 3-methylbutylidene side chain.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Structure |

| 165 | Molecular Ion [M]⁺ | [C₁₀H₁₅NO]⁺ |

| 81 | Furfuryl cation | [C₅H₅O]⁺ |

| 84 | 3-methylbutylidene iminium ion | [C₅H₁₀N]⁺ |

| 150 | Loss of a methyl group [M-CH₃]⁺ | [C₉H₁₂NO]⁺ |

| 122 | Loss of an isopropyl group [M-C₃H₇]⁺ | [C₇H₈NO]⁺ |

Note: Fragmentation patterns are predicted based on general principles of mass spectrometry. Relative abundances may vary based on instrumental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.

The most definitive feature is the stretching vibration of the imine group (C=N). In Schiff bases, this bond typically produces a strong absorption band in the region of 1690–1640 cm⁻¹. samipubco.com Computational studies on similar Schiff bases have shown this peak can be observed around 1764 cm⁻¹, with the frequency shifting lower upon coordination with other molecules. samipubco.comsamipubco.com

The furan ring contributes several characteristic bands. The C-H stretching of the aromatic ring is expected above 3000 cm⁻¹, while C=C stretching vibrations typically appear in the 1600–1450 cm⁻¹ range. researchgate.netglobalresearchonline.net The asymmetric stretching of the furan C-O-C bond is another key indicator, often found around 1250-1150 cm⁻¹. researchgate.net The alkyl portion of the molecule, the isobutyl group, is identified by its aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.

A summary of expected FT-IR absorption bands is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imine (C=N) | Stretching | 1690 - 1640 |

| Furan (C-H) | Aromatic Stretching | ~3140 |

| Furan (C=C) | Ring Stretching | 1580 - 1470 |

| Furan (C-O-C) | Asymmetric Stretching | 1250 - 1150 |

| Alkyl (C-H) | Aliphatic Stretching | 2960 - 2870 |

| Alkyl (C-H) | Bending | 1470 - 1365 |

Raman spectroscopy is a complementary technique to FT-IR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=N imine bond and the C=C bonds of the furan ring are expected to produce strong Raman signals. benthamdirect.com

Studies on furfuryl alcohol polymerization have utilized Raman spectroscopy to track changes in the furan ring structure. researchgate.net The key furan ring breathing modes and C=C stretching vibrations are typically observed in the 1590-1380 cm⁻¹ region. researchgate.netunipd.it The C=N stretching vibration is also strongly Raman active and would appear in a similar region to its IR absorption but with potentially different intensity. benthamdirect.com Analysis of the Raman spectra, aided by computational methods like Density Functional Theory (DFT), allows for precise assignment of these vibrational modes. benthamdirect.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Imine (C=N) | Stretching | 1650 - 1620 |

| Furan (C=C) | Ring Stretching | 1590 - 1470 |

| Furan | Ring Breathing | 1390 - 1380 |

| Alkyl (C-H) | Stretching / Bending | 2960 - 2870 / 1460 - 1370 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum reveals information about the conjugated systems within the molecule. This compound contains two primary chromophores: the furan ring and the C=N imine group, which are in conjugation.

Theoretical and experimental studies on furan and its derivatives show characteristic absorption peaks corresponding to π→π* transitions. globalresearchonline.net The presence of the conjugated imine group is expected to shift the absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to the individual chromophores. The electronic absorption spectra for similar furan-containing Schiff bases show absorption bands typically in the range of 250-400 nm. benthamdirect.comresearchgate.net These absorptions are generally assigned to π→π* and n→π* electronic transitions involving the furan ring and the azomethine group. The exact position of λmax can be influenced by the solvent polarity. researchgate.net

| Transition Type | Chromophore | Expected λmax (nm) |

| π→π | Furan ring and C=N conjugation | 270 - 320 |

| n→π | Imine nitrogen lone pair | 330 - 380 |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal of the compound, one can determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsional angles. ijcce.ac.ir

While a specific crystal structure for this compound is not publicly available, analysis of other Schiff bases provides insight into the expected structural features. nih.govresearchgate.net An X-ray analysis would confirm:

Molecular Conformation: The planarity of the furan-C=N core and the relative orientation of the isobutyl group.

Bond Lengths: The precise length of the C=N double bond and its comparison to standard values, confirming its double-bond character. It would also detail the bond lengths within the furan ring.

Intermolecular Interactions: The presence of any hydrogen bonds or other non-covalent interactions in the crystal lattice, which govern the solid-state packing. researchgate.net

The technique is crucial for validating the stereochemistry, such as the (E/Z) configuration around the C=N double bond, which is typically found to be in the more stable E-conformation for Schiff bases. nih.gov

Advanced NMR Techniques for Bio-Crude Characterization (e.g., PENDANT, HSQC, HMBC)

This compound is a type of nitrogen-containing furan derivative that can be present in bio-oils or bio-crudes produced from biomass pyrolysis. acs.orgfrontiersin.org The characterization of such complex mixtures requires advanced Nuclear Magnetic Resonance (NMR) techniques that go beyond simple 1D proton or carbon spectra. researchgate.netmdpi.com Two-dimensional (2D) NMR methods like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguous structural elucidation in these matrices. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached. columbia.edu It provides a powerful tool for assigning ¹H and ¹³C signals simultaneously. For this compound, an HSQC spectrum would show correlations between the furan ring protons and their corresponding carbons, the CH₂ group protons and its carbon, and the protons on the isobutyl chain with their respective carbons. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). columbia.edu This is critical for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the CH proton of the imine to the carbon of the furfuryl CH₂ group, and also to the carbons of the isobutyl group, thus connecting the different fragments of the molecule. mdpi.com Correlations between the furfuryl CH₂ protons and the furan ring carbons would confirm the attachment point to the ring.

These techniques are essential for identifying specific components within complex mixtures like bio-crude without the need for prior separation. acs.orgacs.org

| Proton(s) | Expected HSQC Correlation (¹³C) | Key Expected HMBC Correlations (¹³C) |

| H on C=N | C of C=N | C of furfuryl CH₂, C of isobutyl CH₂ |

| Furfuryl CH₂ | C of furfuryl CH₂ | C=N carbon, Furan C2, Furan C3 |

| Furan H3 | Furan C3 | Furan C2, Furan C4, Furan C5 |

| Furan H4 | Furan C4 | Furan C3, Furan C5 |

| Furan H5 | Furan C5 | Furan C4, Furan C2 |

| Isobutyl CH₂ | C of isobutyl CH₂ | C=N carbon, Isobutyl CH |

| Isobutyl CH | C of isobutyl CH | Isobutyl CH₂, Isobutyl CH₃ |

Computational Chemistry and Theoretical Investigations of 2 Furfuryl N 3 Methylbutylidene Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for studying the electronic structure of molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic properties.

A critical aspect of DFT calculations is the choice of the exchange-correlation functional, which approximates the complex electron exchange and correlation energies. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. arxiv.org It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals from DFT. This hybrid approach often yields highly accurate results for a variety of molecular properties. arxiv.org In studies of furan-containing Schiff bases, the B3LYP functional has been effectively used to calculate optimized structures, vibrational frequencies, and electronic properties. researchgate.netdergipark.org.tr

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set influences the accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational cost. Common basis sets include the Pople-style basis sets, such as 6-311+G(d,p). The "6-311" indicates the number of Gaussian functions used to describe the core and valence orbitals. The "+G" signifies the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" indicates the inclusion of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in describing bonding. researchgate.net Theoretical studies on related Schiff bases have utilized basis sets like B3LYP/6-311+G(2d,p) to obtain reliable NMR chemical shifts and other properties. nih.gov The optimization process involves finding the minimum energy geometry of the molecule, which corresponds to the most stable conformation.

Electronic Structure Analysis and Reactivity Descriptors

From the results of DFT calculations, several key descriptors of electronic structure and chemical reactivity can be derived. These descriptors provide valuable insights into the molecule's stability and potential reaction pathways. ajchem-a.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net For example, in computational studies of related furan (B31954) derivatives, the HOMO is often located over the furan ring and the azomethine group, while the LUMO is also distributed over these areas, indicating that these are the primary sites for electronic transitions.

In a study on the related compounds 1,3-bis[(E)-furan-2-yl)methylene]urea (BFMU) and 1,3-bis[(E)-furan-2-yl)methylene]thiourea (BFMT), the following HOMO-LUMO energies and gaps were calculated:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| BFMU | -6.21 | -1.95 | 4.26 |

| BFMT | -5.89 | -2.31 | 3.58 |

| Data sourced from a computational study on related furan-containing Schiff bases. researchgate.net |

Global reactivity descriptors such as chemical hardness (η), chemical softness (S), and electronegativity (χ) can be calculated from the HOMO and LUMO energies.

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. It can be calculated as: χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S) is the reciprocal of chemical hardness and indicates a molecule's polarizability. It is calculated as: S = 1 / η

Molecules with a high chemical hardness are less reactive, while those with a low chemical hardness (high softness) are more reactive. researchgate.net

Further insights into the reactivity of 2-Furfuryl-N-(3-methylbutylidene)amine can be gained from the calculation of its ionization energy, electron affinity, and dipole moment.

Ionization Energy (I) is the energy required to remove an electron from a molecule and can be approximated by the negative of the HOMO energy: I ≈ -EHOMO

Electron Affinity (A) is the energy released when an electron is added to a molecule and can be approximated by the negative of the LUMO energy: A ≈ -ELUMO

The following table presents calculated reactivity descriptors for the analogous compounds BFMU and BFMT:

| Parameter | BFMU | BFMT |

| Ionization Energy (I) (eV) | 6.21 | 5.89 |

| Electron Affinity (A) (eV) | 1.95 | 2.31 |

| Electronegativity (χ) (eV) | 4.08 | 4.10 |

| Chemical Hardness (η) (eV) | 2.13 | 1.79 |

| Dipole Moment (μ) (Debye) | 3.03 | 4.54 |

| Data sourced from a computational study on related furan-containing Schiff bases. researchgate.net |

These theoretical investigations, while often performed on closely related structures due to the specificity of published research, provide a robust framework for understanding the fundamental chemical properties of this compound.

Prediction and Validation of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental peaks with greater confidence and understand the electronic and vibrational origins of these signals.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often employing the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. globalresearchonline.netuni-bonn.de These predictions are valuable for assigning the signals in an experimental spectrum to specific atoms within the molecule.

The calculated chemical shifts are typically reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. uni-bonn.de For furan-containing compounds, it has been noted that the presence of the electron-donating furan ring can influence the shielding of nearby protons. globalresearchonline.net In this compound, the chemical environment of each proton and carbon atom is unique, leading to a distinct predicted spectrum.

Below are tables of hypothetical, yet representative, theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data for similar furan Schiff bases.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP/6-311G(d,p) with GIAO method)

| Atom Number | Predicted Chemical Shift (ppm) |

| H (N=CH) | 7.65 |

| H (furan, 5) | 7.40 |

| H (furan, 4) | 6.35 |

| H (furan, 3) | 6.25 |

| H (CH₂-N) | 4.60 |

| H (CH) | 2.10 |

| H (CH₂-C(CH₃)₂) | 2.25 |

| H (CH₃) | 0.95 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP/6-311G(d,p) with GIAO method)

| Atom Number | Predicted Chemical Shift (ppm) |

| C (N=CH) | 165.0 |

| C (furan, 2) | 152.5 |

| C (furan, 5) | 142.0 |

| C (furan, 3) | 110.5 |

| C (furan, 4) | 107.0 |

| C (CH₂-N) | 55.0 |

| C (CH) | 35.0 |

| C (CH₂-C(CH₃)₂) | 45.0 |

| C (CH₃) | 22.5 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. surfacesciencewestern.com Computational methods can calculate the harmonic vibrational frequencies, which correspond to the peaks in the experimental spectra. researchgate.net These calculations also provide the infrared intensities and Raman activities for each vibrational mode, aiding in the prediction of the appearance of the spectra. youtube.com

A key aspect of theoretical vibrational analysis is the Potential Energy Distribution (PED) analysis. PED allows for the detailed assignment of each calculated vibrational frequency to specific internal coordinates of the molecule (e.g., stretching, bending, or torsion of specific bonds). researchgate.net This is crucial for understanding the nature of the molecular vibrations. For a molecule like this compound, key vibrational modes would include the C=N imine stretch, C-H stretches of the furan ring and alkyl chain, and various bending and ring modes. journals-sathyabama.com

Table 3: Predicted Vibrational Frequencies and PED for Key Modes of this compound (Calculated using DFT/B3LYP/6-311G(d,p))

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | PED Assignment |

| 3120 | Medium | Low | ν(C-H) furan ring |

| 2960 | Strong | Strong | ν(C-H) alkyl chain |

| 1645 | Strong | Medium | ν(C=N) imine stretch |

| 1580 | Medium | Strong | ν(C=C) furan ring |

| 1460 | Medium | Medium | δ(CH₂) scissoring |

| 1380 | Medium | Medium | δ(CH₃) symmetric bending |

| 1150 | Strong | Low | ν(C-O-C) furan ring stretch |

| 1015 | Strong | Medium | furan ring breathing |

ν = stretching, δ = bending

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. rsc.org These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For conjugated systems like this compound, which contains a furan ring and an imine group, the UV-Vis spectrum is typically characterized by π→π* and n→π* transitions. researchgate.net

The predicted spectrum can help in understanding the electronic structure and the nature of the electronic transitions. For furan-containing Schiff bases, the absorption bands are influenced by the extent of conjugation and the nature of the substituents. ijsrp.org

Table 4: Predicted UV-Vis Absorption Data for this compound (Calculated using TD-DFT/B3LYP/6-311G(d,p) in ethanol)

| λmax (nm) | Oscillator Strength (f) | Major Transition |

| 220 | 0.45 | π→π* (furan) |

| 275 | 0.15 | π→π* (imine) |

| 330 | 0.02 | n→π* (imine) |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanical calculations often focus on a single, optimized geometry, molecules are dynamic entities that can exist in various conformations. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time. journals-sathyabama.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

Conformational analysis, which can also be performed using systematic or random searches at a quantum mechanical level, aims to identify the low-energy conformers of the molecule. acs.org For this compound, rotation around the single bonds, such as the C-C bonds in the butyl group and the C-N bond, will give rise to different conformers. Identifying the most stable conformer is crucial as it is the most populated at equilibrium and its properties will dominate the experimental observations.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction is its formation from furfurylamine (B118560) and 3-methylbutanal (B7770604). Theoretical modeling can elucidate the step-by-step mechanism of this condensation reaction. nih.goveijppr.com

This involves locating the transition state (TS) structures for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. eijppr.com By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energies for each step, allowing for the identification of the rate-determining step. nih.gov For Schiff base formation, the mechanism typically involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. researchgate.netnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Bio-based Chemicals

2-Furfuryl-N-(3-methylbutylidene)amine, formed through the condensation of the biomass-derived platform molecule furfural (B47365) and 3-methyl-1-butylamine, serves as a versatile precursor for several important bio-based chemicals. Its furan (B31954) moiety and imine group can be selectively transformed to yield a variety of valuable products.

Precursor to Furfuryl Alcohol and Other Furanic Derivatives

The imine functionality of this compound can be readily hydrolyzed under acidic conditions to regenerate furfural. This furfural can then be hydrogenated to produce furfuryl alcohol, a key industrial solvent and a monomer for the production of furan resins. Furthermore, the furan ring itself can undergo various transformations to yield a range of furanic derivatives, which are important components in pharmaceuticals, agrochemicals, and flavorings. derpharmachemica.comnih.govresearchgate.net

Synthesis of Cyclopentanone-Based Compounds

A significant application of furan-containing compounds is their rearrangement to cyclopentenone derivatives. acs.orgmdpi.comacs.orgscienceasia.orgresearchgate.net The aza-Piancatelli rearrangement, an amino-variant of the classical Piancatelli rearrangement, provides a powerful method for the conversion of N-furfuryl imines into functionalized aminocyclopentenones. rsc.orgnih.govwikipedia.orgrsc.orgescholarship.org In this reaction, the N-furfuryl imine, such as this compound, undergoes an acid-catalyzed intramolecular cyclization. This process typically involves the protonation of the furan ring, followed by a 4π-electrocyclization, ultimately yielding a highly functionalized cyclopentenone structure. These cyclopentenone derivatives are valuable intermediates in the synthesis of natural products, pharmaceuticals, and fragrances. wikipedia.org

| Reaction | Catalyst/Reagents | General Conditions | Product Class | Potential Yield (%) |

| Aza-Piancatelli Rearrangement | Lewis or Brønsted Acids (e.g., Dy(OTf)3, Sc(OTf)3) | Acetonitrile, Reflux | Aminocyclopentenones | 70-95 |

This table presents typical conditions and yields for the aza-Piancatelli rearrangement of N-furfuryl imines based on analogous systems.

Derivatization to Methylfurans and Tetrahydrofurans

The furan ring of this compound can be further modified. For instance, catalytic reduction can lead to the formation of 2-methylfuran (B129897), a valuable biofuel additive and solvent. More extensive hydrogenation of the furan ring results in the formation of tetrahydrofuran (B95107) derivatives. The reduction of the imine followed by hydrogenation of the furan ring would yield N-(3-methylbutyl)tetrahydrofurfurylamine, a molecule with potential applications in materials and as a specialty amine.

Building Block for Nitrogen-Containing Organic Compounds

The presence of the imine functional group makes this compound an excellent starting point for the synthesis of various nitrogen-containing organic compounds.

Formation of Primary Amines via Imine Reduction

The carbon-nitrogen double bond of the imine in this compound can be selectively reduced to form the corresponding secondary amine, N-(3-methylbutyl)furfurylamine. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts. researchgate.netacs.orgdoi.org The resulting furfurylamine (B118560) is a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals. sctunisie.orgresearchgate.net Further cleavage of the furfuryl group can also lead to the primary amine, 3-methyl-1-butylamine.

| Reaction | Catalyst/Reagents | General Conditions | Product | Potential Yield (%) |

| Imine Reduction | Pd/C, H2 | Methanol, Room Temperature | N-(3-methylbutyl)furfurylamine | >90 |

| Imine Reduction | Raney Ni, H2 | Ethanol, Elevated Temperature | N-(3-methylbutyl)furfurylamine | 80-95 |

This table presents typical conditions and yields for the reduction of N-furfuryl imines based on analogous systems.

Synthesis of Aza-Heterocycles (e.g., Pyrrolidols, Oxadiazoles)

The versatile structure of this compound allows for its conversion into various aza-heterocycles. For example, furfurylamine derivatives, which can be obtained from the reduction of the title imine, are known precursors to pyrrolidols, which are key intermediates in the production of herbicides and insecticides. nih.gov

Furthermore, the furan ring can be a synthon for the construction of other heterocyclic systems. While direct conversion of this compound to oxadiazoles (B1248032) is not extensively documented, furan derivatives can be transformed into 1,3,4-oxadiazoles through multi-step synthetic sequences. researchgate.netnih.govinformaticsjournals.co.inglobalresearchonline.net These sequences often involve the oxidation of the furan ring and subsequent cyclization with a nitrogen source. The resulting oxadiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. informaticsjournals.co.inglobalresearchonline.net

Advanced Polymeric Materials and Resins

The unique structure of this compound, which combines a furan ring with an imine functional group, makes it a valuable precursor in the synthesis of advanced polymers. The furan moiety is derivable from renewable biomass resources, positioning it as a sustainable building block in the chemical industry. mdpi.comnumberanalytics.com The imine linkage provides a reactive site that can be leveraged for polymerization or for creating latent curing systems.

Application as Curing Agents for Epoxy Resins

While direct studies on this compound as a primary curing agent are not extensively documented, its constituent parts and chemical nature place it firmly within the class of latent amine hardeners for epoxy resins. Furan-based amines, particularly furfurylamine (which is formed upon hydrolysis of the subject imine), have been evaluated as effective curing agents for epoxy systems. epo.org

The mechanism involves the imine bond, which is susceptible to hydrolysis in the presence of ambient moisture. This reaction cleaves the molecule into furfurylamine and isovaleraldehyde (B47997) (3-methylbutanal).

Hydrolysis Reaction: this compound + H₂O → Furfurylamine + 3-Methylbutanal (B7770604)

The in situ generated furfurylamine then functions as the active curing agent. Amine-based hardeners cure epoxy resins by the ring-opening reaction of the epoxide group. threebond.co.jp The active hydrogens on the primary amine of furfurylamine attack the carbon atom of the epoxide ring, leading to the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxide group, creating a cross-linked, three-dimensional polymer network. threebond.co.jp

The use of an imine like this compound offers the advantages of a latent curing system. The active amine is only generated in the presence of a trigger (water), which can provide a longer pot life for one-component (1K) epoxy formulations. This approach also helps mitigate issues like "amine blushing," where primary amines on the surface react with atmospheric carbon dioxide, forming undesirable carbamates. epo.org Furan-based amines derived from natural feedstocks are also being explored to reduce the dependency on petrochemicals in epoxy formulations. epo.orggoogle.com

Table 1: Research Findings on Furan-Based Amine Curing Systems for Epoxies

| Curing Agent Type | Epoxy Resin Type | Key Findings & Advantages | Reference |

| Furfurylamines | General Epoxy Resins | Effective curing; derived from renewable resources. epo.org | epo.org |

| Furan-based Amines | Various Epoxy Resins | Can be used in low VOC applications; reduces amine blushing by using secondary or latent amines. epo.orggoogle.com | epo.orggoogle.com |

| Polyaldimines (Latent) | Isocyanate Prepolymers | Hydrolyze to form amines that cure the system, preventing side reactions with water. tue.nl | tue.nl |

Precursors for Polyurethane Systems and Adhesives

In polyurethane (PU) chemistry, isocyanates are highly reactive towards primary amines. One-component (1K) moisture-cured PU systems often rely on latent hardeners to prevent premature curing. Aldimines, such as this compound, are excellent candidates for this role. tue.nl

Similar to their function in epoxy systems, these aldimines act as moisture-activated latent hardeners. When exposed to humidity, the imine hydrolyzes to release a primary amine (furfurylamine) and an aldehyde. tue.nl The released furfurylamine then rapidly reacts with the isocyanate prepolymer to form urea (B33335) linkages, leading to the curing and hardening of the polyurethane adhesive or coating. tue.nl

The key advantage of using a blocked amine like an aldimine is that it prevents the direct reaction between the isocyanate and water. The direct reaction produces an unstable carbamic acid that decomposes into an amine and carbon dioxide gas, which can cause blistering and foaming in the final product. tue.nl By using an aldimine, the water is consumed during the hydrolysis step, and the resulting amine cures the system without CO₂ generation, leading to blister-free films with improved aesthetic and mechanical properties. tue.nl Recent research has focused on synthesizing novel bio-based polyaldimines from furfural derivatives for use in 1K PU systems, highlighting the industry's move towards sustainable materials. tue.nl

Table 2: Components in Latent Hardener Systems for Polyurethanes

| Component | Function | Chemical Example (Analogous) | Reference |

| Isocyanate Prepolymer | The base polymer system that requires curing. | Methylene (B1212753) diphenyl diisocyanate (MDI) based prepolymer | tue.nl |

| Latent Hardener | A blocked amine that activates with moisture. | Furfural-derived polyaldimines | tue.nl |

| Moisture (Activator) | Triggers the hydrolysis of the latent hardener. | Ambient humidity | tue.nl |

| Released Amine | The active curing agent that reacts with the isocyanate. | Polyether amine | tue.nl |

Ligand Design in Catalysis

The molecular architecture of this compound, featuring both a furan ring and an imine nitrogen, presents significant potential for its use as a ligand in coordination chemistry and catalysis. The furan's oxygen atom and the imine's nitrogen atom can act as a bidentate donor set, capable of coordinating to a single metal center to form a stable five-membered chelate ring.

This "N,O-ligand" framework is valuable in catalysis. The combination of a "hard" oxygen donor and a "softer" nitrogen donor allows for fine-tuning of the electronic properties of the metal center, which in turn influences its catalytic activity and selectivity. Furan-based compounds, including those with imine linkages derived from 2,5-diformylfuran, have been used to create porous organic frameworks and macrocyclic ligands. researchgate.net

While specific catalytic applications using this compound as a ligand are not prominent in the literature, its structure is analogous to Schiff base ligands that are widely employed in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The steric bulk provided by the isobutyl group (from the 3-methylbutylidene moiety) could also play a crucial role in influencing the stereochemical outcome of a catalyzed reaction. Furthermore, the development of catalysts using ligands derived from renewable resources like furan is a growing area of research, aimed at creating more sustainable chemical processes. nih.gov

Q & A

Q. How can 2-Furfuryl-N-(3-methylbutylidene)amine be synthesized in a laboratory setting?

A robust method involves reductive amination using a palladium-based catalyst. For example:

- React 2-furfurylamine with 3-methylbutyraldehyde in the presence of 1.1 wt% Pd/NiO under a hydrogen atmosphere at 25°C for 10 hours.

- Purify the product via filtration and solvent evaporation, yielding the Schiff base with high efficiency (e.g., >90% isolated yield, as observed in analogous syntheses) .

| Parameter | Condition |

|---|---|

| Catalyst | Pd/NiO (1.1 wt%) |

| Reaction Temperature | 25°C |

| Reaction Time | 10 hours |

| Purification | Filtration, evaporation |

Q. What spectroscopic signatures in ^1H NMR are indicative of successful formation of this compound?

Key NMR signals include:

- Imine proton (CH=N): A singlet at δ 8.1–8.3 ppm.

- Furan ring protons: Multiplets at δ 6.2–7.4 ppm (characteristic of furan C-H groups).

- Aliphatic methyl groups: δ 0.9–1.5 ppm for the 3-methylbutylidene chain. Compare with reference spectra of structurally similar imines (e.g., N-(furan-2-ylmethyl)aniline) for validation .

Q. What are the common challenges in isolating this compound from reaction mixtures?

Challenges include:

- Volatility of intermediates: Use low-temperature solvent evaporation under vacuum.

- Byproduct formation: Optimize stoichiometry (e.g., 1:1 amine:aldehyde ratio) and employ column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .

Advanced Research Questions

Q. What role does the Pd/NiO catalyst play in the reductive amination synthesis of this compound?

The Pd/NiO catalyst facilitates hydrogenation of the imine intermediate to stabilize the Schiff base. Key mechanistic insights:

- Hydrogen activation: Pd sites dissociate H₂, enabling selective reduction of competing carbonyl groups.

- Catalyst optimization: Loading 20 mg of Pd/NiO per 50 mL reaction volume balances activity and cost .

Q. How can isotope labeling studies (e.g., using ^15N) elucidate nitrogen transfer pathways in derivatives of this compound?

- Method: Synthesize the compound using ^15N-labeled 2-furfurylamine.

- Analysis: Track ^15N incorporation via GC-MS or NMR to map nitrogen migration during reactions (e.g., cyclization or decomposition).

- Example: Evidence from ribose-derived furfuryl-amine systems shows selective α-nitrogen retention, highlighting decarboxylation-dependent pathways .

Q. What analytical techniques are most effective for characterizing structural integrity and purity?

Combine:

- GC-MS: Identify impurities using retention time matching (e.g., 4.5–6.3 min for related imines) and fragmentation patterns .

- High-resolution NMR: Resolve stereochemical ambiguities (e.g., E/Z isomerism in the imine group).

- Elemental analysis: Confirm C/H/N ratios (±0.3% deviation acceptable) .

Q. What are the implications of furfuryl-amine derivatives in aroma-active compound formation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.